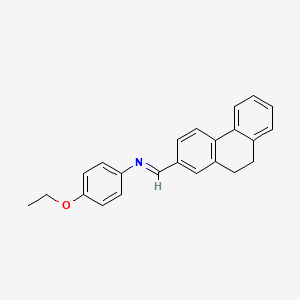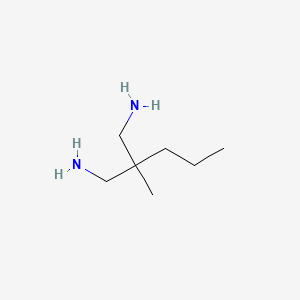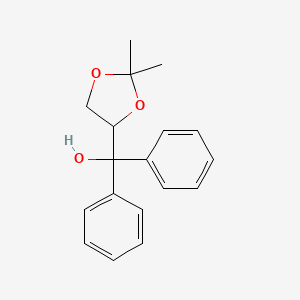
N,N,N,4-Tetramethylpent-4-en-2-yn-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N,4-Tetramethylpent-4-en-2-yn-1-aminium iodide is a quaternary ammonium compound with a unique structure that includes both alkyne and alkene functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,4-Tetramethylpent-4-en-2-yn-1-aminium iodide typically involves the reaction of a suitable alkyne with a quaternary ammonium salt. One common method is the alkylation of N,N,N-trimethylamine with an appropriate alkyne under controlled conditions. The reaction is usually carried out in a polar solvent such as ethanol, and the product is isolated by precipitation with an iodide source .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N,4-Tetramethylpent-4-en-2-yn-1-aminium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The alkyne and alkene functionalities allow the compound to undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases. The reaction is typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used to oxidize the alkyne and alkene groups.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted ammonium salts.
Oxidation: The products include diols or carboxylic acids, depending on the extent of oxidation.
Reduction: The major products are the corresponding alkanes.
Wissenschaftliche Forschungsanwendungen
N,N,N,4-Tetramethylpent-4-en-2-yn-1-aminium iodide has several scientific research applications:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, including the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for the synthesis of bioactive molecules.
Wirkmechanismus
The mechanism of action of N,N,N,4-Tetramethylpent-4-en-2-yn-1-aminium iodide involves its ability to act as a nucleophile or electrophile in chemical reactions. The quaternary ammonium group enhances its solubility in polar solvents, facilitating its interaction with various substrates. The alkyne and alkene functionalities provide reactive sites for further chemical modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N,4-Tetramethylpentan-1-aminium iodide: Similar structure but lacks the alkyne functionality.
N,N,N,4-Tetramethylpent-4-en-1-aminium iodide: Similar structure but lacks the alkyne functionality.
N,N,N,4-Tetramethylpent-4-yn-1-aminium iodide: Similar structure but lacks the alkene functionality.
Uniqueness
N,N,N,4-Tetramethylpent-4-en-2-yn-1-aminium iodide is unique due to the presence of both alkyne and alkene functionalities, which provide versatile reactive sites for various chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
91034-45-6 |
|---|---|
Molekularformel |
C9H16IN |
Molekulargewicht |
265.13 g/mol |
IUPAC-Name |
trimethyl(4-methylpent-4-en-2-ynyl)azanium;iodide |
InChI |
InChI=1S/C9H16N.HI/c1-9(2)7-6-8-10(3,4)5;/h1,8H2,2-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YOYHMGDCZDIEKD-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=C)C#CC[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Hydroxyphenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B14370827.png)
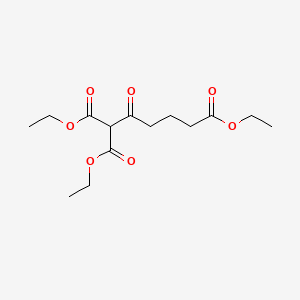
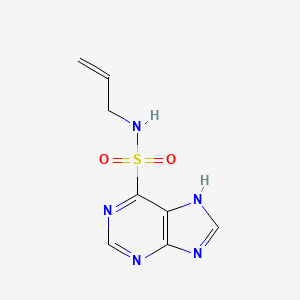
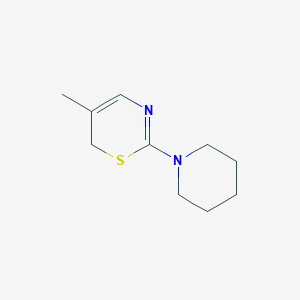
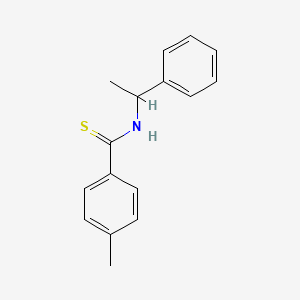
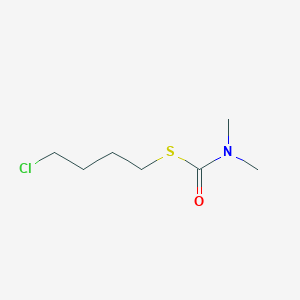
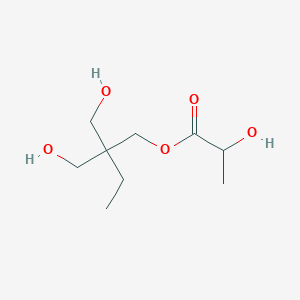
![2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14370878.png)
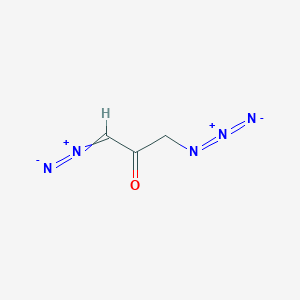
![Propanedinitrile, [1,1'-biphenyl]-4-yl-](/img/structure/B14370885.png)
![5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B14370889.png)
